アミロイドβペプチド(25-35)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

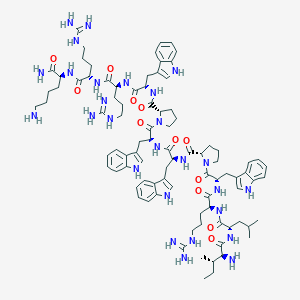

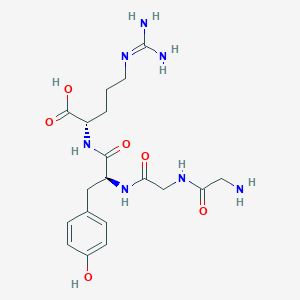

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ(25-35) represents the region that aggregates during plaque formation and is a functional domain implicated in both neurotrophic and neurotoxic effects .

Synthesis Analysis

The synthesis of Aβ(25-35) involves the proteolytic cleavage of a larger glycoprotein named amyloid precursor protein (APP). APP is a type 1 membrane glycoprotein that plays an important role in a range of biological activities, including neuronal development, signaling, intracellular transport, and other aspects of neuronal homeostasis .

Molecular Structure Analysis

The conformational transitions of Aβ(25-35) in different microenvironments have been studied using spectroscopic techniques such as CD and Fourier transform infrared spectroscopy . It was observed that a stored peptide concentrates on dissolution in methanol adopts a minor α-helical conformation along with unordered structures .

Chemical Reactions Analysis

The mechanism of structural transition involved in the monomeric Aβ to toxic assemblage is yet to be understood at the molecular level . Early results indicate that oriented molecular crowding has a profound effect on their assemblage formation .

Physical And Chemical Properties Analysis

Amyloid β (Aβ) peptides are one of the classes of amphiphilic molecules that on dissolution in aqueous solvents undergo interesting conformational transitions . These conformational changes are known to be associated with their neuronal toxicity .

科学的研究の応用

アミロイドβペプチド(25-35)の科学研究への応用について、6つのユニークな応用を中心に包括的な分析を行います。

凝集研究

アミロイドβペプチド(25-35)は、その凝集特性を研究するために研究で使用されています。 このペプチド断片は、アルツハイマー病(AD)患者の脳に見られるアミロイド線維の特徴である、大きなβシート凝集体を形成することができます .

細胞毒性評価

研究では、アミロイドβペプチド(25-35)を使用して、その細胞毒性効果を調べています。 ペプチドの細胞死誘導能力は、ADにおける神経変性過程を理解するために重要です .

神経変性特性

アミロイドβペプチド(25-35)は、その神経変性特性を調査するためのモデルとして役立ちます。 研究は、このペプチド断片が神経毒性を誘発することにより、ADの病理にどのように寄与するかについて焦点を当てています .

炎症と免疫応答

このペプチドは、ヒト好中球からのプロマトリックスメタロプロテイナーゼ-9(プロ-MMP-9)の放出を誘導することが示されており、ADに関連する炎症過程における役割を示唆しています .

脂質膜相互作用

アミロイドβペプチド(25-35)は、その脂質膜との相互作用を研究するために使用されます。 この相互作用は、ADにおける細胞構造へのペプチドの有害な影響を理解するために不可欠です .

構造変化のモニタリング

アミロイドβペプチド(25-35)の構造変化は、その生物学的挙動をよりよく理解するために監視されています。 この研究は、全長アミロイドペプチドの毒性と凝集挙動を模倣するのに役立ちます .

作用機序

Target of Action

Amyloid beta-peptide(25-35), also known as Amyloid Protein (25-35), primarily targets the lipid membranes of cells . It is considered a key factor in Alzheimer’s disease (AD) and its damaging influence has shifted from large fibrils observed in the inter-cellular environment to small oligomers interacting with a cell membrane .

Mode of Action

The peptide interacts with its targets, causing significant changes in the structure and functionality of the lipid membranes . The ability of the peptide to interact with the membrane was found to depend on the structural and elasto-mechanical properties of the membrane . The peptide triggers a reorganization of lipid membranes, leading to changes in the membrane’s overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .

Biochemical Pathways

The peptide is known to be cleaved enzymatically from a transmembrane amyloid precursor protein (APP) in 1–40 and 1–42 isoforms . The transformation from the membrane monomeric peptide to an aggregated fibril outside the membrane is yet to be understood . These peptides and their interactions with the membrane may play a major role in triggering the onset of ad .

Pharmacokinetics

It is known that the peptide’s interactions with the membrane and its resulting effects are influenced by the structural properties of the membrane .

Result of Action

The peptide’s interaction with the lipid membranes leads to membrane damage and a consequent reorganization of its structure . This results in a decrease in cell viability, an increase in cellular necrosis, and an increase in the production of reactive oxygen species (ROS) . It also triggers a decrease in the enzyme glutathione peroxidase .

Action Environment

The peptide’s action is influenced by environmental factors such as temperature . For example, the peptide triggers a reorganization of lipid membranes driven by temperature changes . The thermodynamic phase of lipids plays a key role in determining the membrane’s structural properties and thus influences the peptide’s interaction with the membrane .

Safety and Hazards

将来の方向性

There are ongoing efforts to develop therapeutic strategies for treating Alzheimer’s disease. These prospects include agents acting on Aβ, its receptors and tau protein, such as small molecules, vaccines and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs .

特性

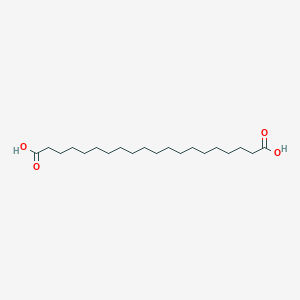

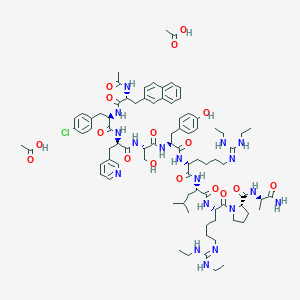

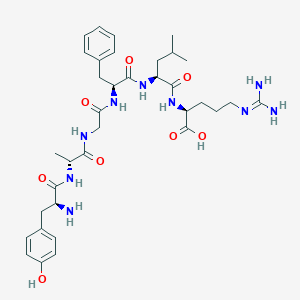

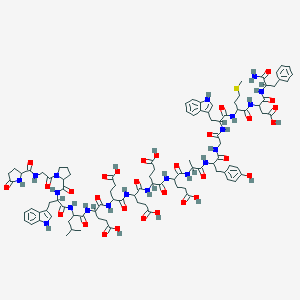

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-SLVFWPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Aβ25-35 interact with its target and what are the downstream effects?

A1: While the precise target of Aβ25-35 remains elusive, research suggests it strongly interacts with cell membranes. [] This interaction disrupts the lipid bilayer, potentially impacting the function of membrane-bound proteins like ion channels and receptors. [] Consequently, Aβ25-35 exposure leads to various downstream effects, including:

- Increased intracellular calcium: Aβ25-35 elevates intracellular calcium levels ([Ca2+]i), a critical event in neuronal dysfunction. [] This calcium overload can disrupt numerous cellular processes, eventually leading to cell death.

- Oxidative stress: Aβ25-35 induces oxidative stress by increasing reactive oxygen species (ROS) production and decreasing antioxidant enzyme activity. [, , ] This imbalance further contributes to neuronal damage.

- Mitochondrial dysfunction: Aβ25-35 can disrupt mitochondrial membrane potential, impacting energy production and ultimately promoting apoptosis. [, ]

- Apoptosis: Aβ25-35 induces neuronal apoptosis through various pathways, including caspase activation and changes in Bcl-2 family protein expression. [, , ]

- Inflammatory response: Aβ25-35 can activate microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). [, ] This inflammatory cascade further exacerbates neuronal damage.

Q2: Does Aβ25-35 affect sphingolipid metabolism?

A2: Yes, recent research suggests Aβ25-35 inhibits Glucosylceramide Synthase (GCS), an enzyme crucial for ceramide glycosylation. [] This inhibition disrupts the balance of sphingolipids, potentially contributing to Aβ25-35 induced cytotoxicity.

Q3: What is the role of the Notch-1 signaling pathway in Aβ25-35 induced neurotoxicity?

A3: Studies indicate that Aβ25-35 can activate the Notch-1 signaling pathway in PC12 cells. [] Inhibiting this pathway appears to protect against Aβ25-35 induced apoptosis, suggesting it plays a role in mediating the peptide's toxic effects.

Q4: What is the molecular formula and weight of Aβ25-35?

A4: The molecular formula of Aβ25-35 is C152H252N42O42S. Its molecular weight is approximately 3515.9 g/mol.

Q5: What is known about the structural characteristics of Aβ25-35?

A5: Aβ25-35 has a high affinity for lipid environments, adopting an alpha-helical structure within lipid membranes. [, ] This structure contrasts with its more flexible conformation in aqueous solutions. [, ] The N-terminal region of the peptide remains largely disordered regardless of the environment. []

Q6: How stable is Aβ25-35?

A6: Aβ25-35, like other Aβ fragments, is prone to aggregation. This aggregation process is influenced by factors like concentration, temperature, and pH.

Q7: What are some potential therapeutic strategies being explored to counteract the effects of Aβ25-35?

A7: Research focusing on mitigating Aβ25-35 induced neurotoxicity investigates various avenues:

- Antioxidant therapy: Compounds with antioxidant properties, such as melatonin and bilobalide, have shown promise in protecting neurons from Aβ25-35 induced oxidative damage. [, , ]

- Anti-inflammatory agents: Reducing Aβ25-35 triggered inflammation using anti-inflammatory agents could offer neuroprotection. []

Q8: Are there any natural compounds that exhibit protective effects against Aβ25-35 induced neurotoxicity?

A8: Yes, several natural compounds have shown promising results in preclinical studies:

- Melatonin: This neurohormone demonstrates protective effects against Aβ25-35 induced oxidative stress, apoptosis, and cognitive impairment in animal models. [, , ]

- Bilobalide: A constituent of Ginkgo biloba extract, bilobalide, exhibits antioxidant properties and protects PC12 cells from Aβ25-35 induced cytotoxicity. []

- Luteolin: This flavonoid found in various plants demonstrates antioxidant and anti-inflammatory effects, protecting rat cerebral microvascular endothelial cells from Aβ25-35 induced damage. []

- Osthole: A natural coumarin derivative, osthole, exhibits neuroprotective effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in astrocytes induced by Aβ25-35. []

- Valeriana officinalis extracts: Extracts from this plant, traditionally used for its sedative properties, exhibit neuroprotective effects against Aβ25-35 toxicity, potentially by modulating calcium influx and oxidative stress. []

Q9: What is the significance of Aβ25-35 in AD research?

A9: Despite being a synthetic fragment, Aβ25-35 serves as a simplified model to study Aβ toxicity. Its consistent neurotoxic properties and reproducible effects make it valuable for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。